Product packaging for 2-Fluoro-2-(3-fluorophenyl)propanoic acid(Cat. No.:)

2-Fluoro-2-(3-fluorophenyl)propanoic acid

Cat. No.: B13326575
M. Wt: 186.15 g/mol
InChI Key: VJPHIAUENXHQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Fluoro-2-(3-fluorophenyl)propanoic acid is a fluorinated organic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. As a substituted propanoic acid featuring a fluorinated chiral center, it is of significant interest for the synthesis of more complex molecules. The introduction of fluorine atoms into lead compounds is a established strategy to fine-tune their properties, as fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and bioavailability . This compound is particularly valuable in the design and development of novel pharmaceutical candidates. Fluorinated phenylalanine analogues, for instance, have been incorporated into peptides and proteins to enhance their catabolic stability, a critical factor for therapeutic proteins and peptide-based vaccines . Researchers may utilize this compound to prepare enzyme inhibitors or to study protein-ligand interactions. The specific placement of the fluorine atom on the chiral carbon and the aromatic ring makes it a precise tool for structure-activity relationship (SAR) studies, helping to elucidate the role of steric and electronic factors in biological activity. The product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O2 B13326575 2-Fluoro-2-(3-fluorophenyl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

2-fluoro-2-(3-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H8F2O2/c1-9(11,8(12)13)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,13)

InChI Key

VJPHIAUENXHQSN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)(C(=O)O)F

Origin of Product

United States

The Research Landscape of Fluorinated Arylpropanoic Acids

Strategies for Carbon-Fluorine Bond Formation at the Quaternary Carbon Center

The introduction of a fluorine atom at the α-position of an arylpropanoic acid derivative is a critical step that significantly influences the molecule's properties. Both nucleophilic and electrophilic fluorination strategies have been employed to create this challenging quaternary stereocenter.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of a suitable leaving group by a fluoride (B91410) ion. numberanalytics.com While direct nucleophilic substitution at a tertiary carbon center can be challenging due to steric hindrance, indirect methods have proven effective. One such approach involves the fluorination of α-hydroxy acid derivatives. For instance, the conversion of an alcohol to an alkyl fluoride can be achieved using reagents like Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride). organic-chemistry.org

Another strategy involves the kinetic resolution of racemic α-fluoro esters using enzymatic hydrolysis, which can provide enantiomerically enriched α-fluoro acids. For example, racemic ethyl 2-fluorohexanoate can be resolved using Pseudomonas lipase, where one enantiomer is selectively hydrolyzed to the corresponding acid, leaving the other enantiomer as the unreacted ester. orgsyn.org This method, while not a direct C-F bond formation step on a non-fluorinated precursor, is crucial for obtaining optically active α-fluoro carboxylic acids.

Recent advancements have also focused on improving the efficacy of nucleophilic fluorinating agents. The use of ionic liquids or synergistic systems, such as the combination of an ionic liquid with a tertiary alcohol, has been shown to enhance the reactivity of fluoride anions and reduce side reactions. organic-chemistry.org

Electrophilic Fluorination Considerations

Electrophilic fluorination has emerged as a powerful tool for the synthesis of α-fluorocarbonyl compounds. sci-hub.senih.gov This method typically involves the reaction of an enolate or its equivalent with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. sci-hub.senih.gov

A common precursor for the electrophilic fluorination to produce α-fluoro-α-arylpropanoic acids is a silyl (B83357) ketene (B1206846) acetal (B89532) derived from the corresponding ester. The reaction of an enol ester with Selectfluor® has been shown to proceed via a polar two-electron process, leading to the formation of the corresponding α-fluoroketone, which can be a precursor to the desired acid. sci-hub.senih.gov

Detailed mechanistic studies have provided insights into the reactivity and structural effects in electrophilic fluorination. For the synthesis of tertiary α-fluoro carbonyl compounds, a highly diastereoselective approach has been developed involving the reaction of stereodefined fully substituted silyl ketene hemiaminal derivatives with Selectfluor®. sci-hub.se

Fluorinating AgentSubstrateProductKey Features
Selectfluor®Enol Esterα-FluoroketoneMild conditions, polar two-electron mechanism. sci-hub.senih.gov
N-fluorobenzenesulfonimide (NFSI)Enolateα-FluorocarbonylCommonly used electrophilic fluorine source.
Deoxo-FluorAlcoholAlkyl FluorideNucleophilic deoxyfluorination. organic-chemistry.org

Construction of the Propanoic Acid Moiety

The propanoic acid portion of the target molecule can be constructed through various established organic reactions, including carbon-carbon bond formation, hydrolysis of precursor functional groups, and oxidation.

Grignard Reagent Mediated Coupling Reactions

Grignard reagents are versatile tools for the formation of carbon-carbon bonds. In the context of synthesizing 2-arylpropanoic acids, an aryl Grignard reagent can be coupled with a suitable three-carbon electrophile. For the synthesis of 2-(2-fluorobiphenyl-4-yl)propionic acid, an organometallic reagent prepared from the corresponding aryl halide and magnesium can be reacted with a propionate (B1217596) derivative. google.com

The direct coupling of aryl magnesium bromides with a complex of the formula CH₃CH(Br)COOMgX (where X is a halogen) has been utilized to prepare 2-arylpropanoic acids. google.com While the direct formation of fluoro-Grignard reagents can be challenging, indirect routes from other organomagnesium compounds have been described. mdpi.com The reaction of an aryl Grignard reagent with a suitable electrophile provides a direct route to the carbon skeleton of the desired product.

Hydrolysis of Ester Precursors

The hydrolysis of an ester is a common final step in the synthesis of carboxylic acids. chemguide.co.uklibretexts.org This transformation can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible reaction and is typically performed by heating the ester with an excess of water in the presence of a strong acid catalyst. libretexts.org

Alkaline hydrolysis, also known as saponification, is an irreversible reaction that involves heating the ester with a dilute alkali, such as sodium hydroxide. chemguide.co.uk This method yields the salt of the carboxylic acid, which can then be acidified to produce the free acid. chemguide.co.uk The enzymatic hydrolysis of α-fluoro esters, as mentioned earlier, not only serves as a resolution technique but also as a method for obtaining the carboxylic acid. orgsyn.org The hydrolysis of diethyl 2-(perfluorophenyl)malonate has been studied, revealing that under vigorous acidic conditions, it leads to the formation of 2-(perfluorophenyl)acetic acid. beilstein-journals.org

Hydrolysis ConditionReactantProductCharacteristics
Acidic (e.g., dilute HCl or H₂SO₄)EsterCarboxylic Acid + AlcoholReversible reaction. libretexts.org
Basic (e.g., NaOH solution)EsterCarboxylate Salt + AlcoholIrreversible (saponification). chemguide.co.uk
Enzymatic (e.g., Pseudomonas lipase)Racemic EsterEnantiomerically enriched Acid and EsterKinetic resolution. orgsyn.org

Oxidation of Aldehyde Precursors

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. The aldehyde precursor, 2-fluoro-2-(3-fluorophenyl)propanal, can be oxidized to the target carboxylic acid using a variety of oxidizing agents. Common reagents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and pyridinium (B92312) chlorochromate (PCC), although the latter is typically used for the synthesis of aldehydes from primary alcohols.

The oxidation of 3-(2-fluorophenyl)propanol to the corresponding aldehyde can be achieved using Swern oxidation, and this aldehyde can be further oxidized to the carboxylic acid. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions, especially in the presence of other sensitive functional groups.

Malonate-based Synthetic Routes

The malonic ester synthesis provides a classic and versatile method for the formation of carboxylic acids. This pathway is particularly adaptable for creating α-substituted propanoic acids. The synthesis commences with a dialkyl malonate, such as diethyl malonate, which possesses acidic α-hydrogens (pKa ≈ 13) that can be readily deprotonated by a suitable base, like sodium ethoxide, to form a stable enolate. askthenerd.com This nucleophilic enolate can then be alkylated via an SN2 reaction with an appropriate electrophile.

For the synthesis of an analogue like 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen), a key intermediate is diethyl 2-(2-fluoro-4-biphenylyl)-2-methyl malonate. google.com The general strategy involves the alkylation of a substituted arylmethylmalonate. Subsequent hydrolysis of the diester under acidic or basic conditions, followed by heating, leads to decarboxylation of the resulting malonic acid intermediate to yield the final substituted propanoic acid. askthenerd.com

A typical sequence involves:

Alkylation: A substituted diethyl arylmalonate is first methylated at the α-carbon.

Hydrolysis: The resulting diethyl 2-aryl-2-methylmalonate is saponified using a base (e.g., aqueous sodium hydroxide) to convert the ester groups into carboxylates. mdpi.com

Decarboxylation: Acidification followed by heating causes the unstable β-dicarboxylic acid to lose one of the carboxyl groups as carbon dioxide, yielding the desired 2-arylpropanoic acid. beilstein-journals.orgnih.gov

This method's adaptability allows for the introduction of various aryl groups, making it a foundational route for producing analogues of this compound.

Aryl Ring Functionalization and Derivatization

Aromatic Ring-Bromination

The introduction of a bromine atom onto the aromatic ring of phenylpropanoic acid derivatives is a key functionalization step for creating intermediates for further reactions, such as cross-coupling. The synthesis of compounds like 2-(4-bromo-3-fluorophenyl)propanoic acid involves the selective bromination of a fluorophenylpropanoic acid precursor. evitachem.com Reagents such as N-bromosuccinimide (NBS) or elemental bromine are commonly employed for this electrophilic aromatic substitution. evitachem.comgoogle.com The reaction conditions, including the choice of catalyst and solvent, are critical to control the regioselectivity of the bromination, directing the bromine atom to the desired position on the phenyl ring. The electron-withdrawing nature of the fluorine atom and the activating or deactivating properties of other substituents on the ring influence the outcome of the substitution. evitachem.com

Catalytic Hydrogenation of Nitro Precursors

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a gateway to a wide array of further derivatizations. This method is applicable to the synthesis of amino-substituted analogues of this compound. The process typically involves the catalytic transfer hydrogenation of a nitro-substituted precursor. mdpi.com

Commonly used systems for this reduction include:

Metal Catalysts: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for this transformation. mdpi.com

Hydrogen Source: Various hydrogen sources can be employed, such as hydrogen gas (H₂), ammonium (B1175870) formate, or formic acid. mdpi.comorganic-chemistry.org

The reaction is generally high-yielding and chemoselective, meaning the nitro group can be reduced without affecting other sensitive functional groups that may be present on the molecule. organic-chemistry.org The resulting amine can then be used in subsequent reactions, such as diazotization or amide coupling. The reduction of the nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates to yield the final amine. nih.gov

Suzuki Coupling Reactions for Biphenyl (B1667301) Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for constructing carbon-carbon bonds, particularly for the synthesis of biaryl compounds. rsc.orgnih.gov This reaction is instrumental in synthesizing biphenyl analogues of this compound, such as 2-(2'-fluoro[1,1'-biphenyl]-4-yl)propanoic acid.

The reaction typically involves the coupling of an aryl halide (e.g., a bromo-substituted phenylpropanoic acid derivative) with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net

ComponentExampleRole
Aryl Halide 2-(4-Bromo-3-fluorophenyl)propanoic acid esterElectrophile
Arylboronic Acid Phenylboronic acidNucleophile
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd/CFacilitates oxidative addition and reductive elimination
Base K₂CO₃, K₃PO₄, Na₂CO₃Activates the boronic acid
Solvent Toluene, Dioxane, DMF, THF/WaterMedium for the reaction

The versatility of the Suzuki coupling allows for a wide range of substituted arylboronic acids and aryl halides to be combined, providing access to a diverse library of biphenyl-containing propanoic acids. thieme-connect.de The reactivity of the aryl halide is dependent on the halogen, with the general trend being I > Br > Cl. rsc.org

Stereoselective Synthesis and Chiral Resolution Techniques

Kinetic Resolution via Enantioselective Esterification

This compound possesses a chiral center at the α-carbon, meaning it exists as a pair of enantiomers. The separation of these enantiomers is crucial as they often exhibit different biological activities. Kinetic resolution is an effective technique for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.

A notable method for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids is through enantioselective esterification. mdpi.comnih.gov This process involves reacting the racemic acid with an achiral alcohol in the presence of a chiral acyl-transfer catalyst. One enantiomer reacts faster to form an ester, leaving the unreacted, slower-reacting enantiomer of the carboxylic acid in excess. mdpi.com

A successful system for this resolution employs (+)-benzotetramisole (BTM) as a chiral acyl-transfer catalyst, pivalic anhydride (B1165640) as a coupling agent, and bis(α-naphthyl)methanol as an achiral nucleophile. mdpi.comresearchgate.net The reaction pathway involves the in situ formation of a mixed anhydride intermediate from the carboxylic acid and pivalic anhydride, which is promoted by the BTM catalyst. mdpi.com The chiral catalyst then preferentially facilitates the esterification of one enantiomer. This method has been shown to effectively resolve a series of racemic 2-aryl-2-fluoropropanoic acids, yielding both the chiral esters and the unreacted chiral carboxylic acids with high enantiomeric excesses. mdpi.comnih.gov

The table below summarizes the results of the kinetic resolution for various 2-aryl-2-fluoropropanoic acids using this method. mdpi.com

EntryAryl GroupYield of Ester (%)ee of Ester (%)Yield of Acid (%)ee of Acid (%)Selectivity (s)
1Phenyl4691487950
24-Methylphenyl4883487929
34-Methoxyphenyl4788488138
44-Chlorophenyl4793488778
54-Bromophenyl4894488891
63-Methoxyphenyl4888478138
73-Chlorophenyl47954888110
83-Bromophenyl48954889104

ee = enantiomeric excess

Asymmetric Synthesis Strategies

The introduction of a fluorine atom at a stereogenic center presents a formidable challenge in synthetic organic chemistry. The development of asymmetric methods to access chiral α-fluoro-α-arylpropanoic acids, including this compound and its analogues, is crucial for the exploration of their potential applications. Strategies to achieve this enantioselective synthesis primarily rely on two key approaches: the use of chiral auxiliaries to direct the stereochemical outcome of a reaction, and the application of chiral catalysts to create a stereoselective environment for the fluorination or other bond-forming reactions.

One of the most effective methods for the asymmetric α-fluorination of carboxylic acid derivatives involves the use of a dual-catalyst system. nih.gov This strategy has been successfully applied to a range of acid chlorides, including those with substituted aryl groups that serve as close analogues to the 3-fluorophenyl moiety. The reaction proceeds through the in situ generation of a chiral ketene enolate, which is then trapped by an electrophilic fluorine source.

A notable example of this dual-catalyst system employs a chiral nucleophile, such as a cinchona alkaloid derivative, in combination with a transition metal Lewis acid co-catalyst. nih.gov The chiral nucleophile intercepts the acid chloride to form a chiral ketene, which is then activated by the transition metal complex. This dual activation strategy enhances both the reactivity and the stereoselectivity of the subsequent fluorination step with an electrophilic fluorine reagent like N-fluorodibenzenesulfonimide (NFSI). The resulting α-fluorinated intermediate can then be quenched with a variety of nucleophiles to yield the desired α-fluorinated carboxylic acid derivative in high enantiomeric excess.

For instance, the α-fluorination of p-methoxyphenylacetyl chloride, an analogue of the precursor to this compound, has been achieved with excellent results using this methodology. The reaction conditions, along with the achieved yield and enantioselectivity, are detailed in the table below.

Interactive Data Table: Dual-Catalyst Asymmetric α-Fluorination of an Arylacetyl Chloride Analogue
SubstrateChiral CatalystCo-catalystFluorinating AgentNucleophileYield (%)ee (%)
p-Methoxyphenylacetyl chlorideBenzoylquinidine (BQd)(dppp)NiCl₂NFSIMethanol8399

Another powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org These are chiral molecules that are temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary can be cleaved and ideally recycled. Evans' oxazolidinones are a prominent class of chiral auxiliaries that have been widely used in asymmetric alkylations and aldol (B89426) reactions to set stereocenters with high fidelity. wikipedia.org

In the context of synthesizing analogues of this compound, an oxazolidinone auxiliary could be acylated with a 2-(3-fluorophenyl)propanoic acid precursor. The resulting chiral imide can then be enolized and subsequently fluorinated with an electrophilic fluorine source. The steric hindrance provided by the chiral auxiliary would direct the approach of the fluorinating agent to one face of the enolate, thereby leading to a diastereoselective fluorination. Subsequent removal of the chiral auxiliary would furnish the enantiomerically enriched α-fluoro-α-(3-fluorophenyl)propanoic acid.

While specific examples for the direct fluorination of a 2-(3-fluorophenyl)propionyl-oxazolidinone are not detailed in the literature, the general applicability of this method is well-established for a wide range of substrates. The diastereoselectivity of such reactions is typically high, often exceeding 95% de.

Interactive Data Table: Representative Asymmetric Alkylation using an Oxazolidinone Auxiliary
SubstrateChiral AuxiliaryReaction TypeDiastereomeric Excess (de %)
Propionyl-oxazolidinone(S)-4-Benzyl-2-oxazolidinoneAlkylation>98

Furthermore, biocatalytic methods are emerging as a powerful tool for asymmetric synthesis. chemrxiv.org Ene-reductase enzymes, for example, can catalyze the asymmetric reduction of α-fluoroenones and α-fluoroenoates to produce chiral fluoroalkanes with high enantioselectivity. chemrxiv.org This approach could potentially be applied to a precursor of this compound, offering a green and highly selective alternative to traditional chemical methods.

Advanced Characterization Techniques and Structural Elucidation of 2 Fluoro 2 3 Fluorophenyl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For fluorinated compounds like 2-Fluoro-2-(3-fluorophenyl)propanoic acid, multinuclear NMR experiments, including 1H, 13C, and 19F NMR, are particularly insightful.

Proton NMR (1H-NMR)

In the 1H-NMR spectrum of a compound like this compound, the protons on the aromatic ring would typically appear as a complex multiplet in the downfield region (around 7.30-7.58 ppm), reflecting their varied electronic environments due to the presence of the fluorine substituent. mdpi.com The methyl protons (CH3) would exhibit a characteristic doublet in the upfield region (approximately 1.95 ppm) due to coupling with the adjacent fluorine atom (3JH-F). mdpi.com The acidic proton of the carboxylic acid group would be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, though its position can be highly variable and dependent on the solvent and concentration.

Table 1: Predicted 1H-NMR Data for this compound based on an analogous compound. mdpi.com

Functional Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H 7.30 - 7.58 m -
Methyl-H (CH3) ~1.95 d 3JH-F ≈ 22.0
Carboxylic Acid-H (COOH) >10 br s -

Carbon-13 NMR (13C-NMR)

The 13C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carboxylic acid carbon would resonate at the downfield end of the spectrum, typically in the range of 170-180 ppm. The aromatic carbons would show a series of signals in the 120-140 ppm region, with their chemical shifts influenced by the fluorine substituent. A key feature would be the carbon atom attached to the fluorine at the chiral center, which would appear as a doublet due to one-bond carbon-fluorine coupling (1JC-F), expected to be a large value. mdpi.com The methyl carbon would also be observed as a doublet due to two-bond carbon-fluorine coupling (2JC-F). mdpi.com

Table 2: Predicted 13C-NMR Data for this compound based on an analogous compound. mdpi.com

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Carboxylic Acid (COOH) ~175 d (3JC-F) ~28.0
Aromatic C-F ~162 d (1JC-F) ~245
Aromatic C-H 122 - 130 d -
Aromatic C-C ~140 d (2JC-F) ~22.7
Quaternary C-F ~94 d (1JC-F) ~188
Methyl (CH3) ~24 d (2JC-F) ~23.4

Other Multinuclear NMR (e.g., 119Sn NMR for organometallic derivatives)

In the study of organometallic derivatives, such as those involving tin, 119Sn NMR spectroscopy is a powerful technique. The chemical shift in 119Sn NMR is highly sensitive to the coordination number and geometry of the tin atom. researchgate.netnih.gov For organotin(IV) carboxylates, the 119Sn chemical shift can indicate whether the compound exists as a monomer with a lower coordination number (e.g., tetrahedral) or as a polymer with a higher coordination number (e.g., trigonal bipyramidal or octahedral). nih.govresearchgate.net Generally, an increase in the coordination number at the tin center leads to an upfield shift (to more negative ppm values) in the 119Sn NMR spectrum. researchgate.net This technique is crucial for understanding the structural intricacies of organometallic derivatives of this compound in both solution and the solid state.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HREI-MS, HRESI-MS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.com This is particularly useful for confirming the molecular formula of novel compounds like this compound. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) are commonly employed for polar molecules like carboxylic acids. For the analogous 2-(3-Chlorophenyl)-2-fluoropropanoic acid, the calculated mass for the deprotonated molecule [M-H]- was 201.0119, with the found value being 201.0116, demonstrating the high accuracy of this technique. mdpi.com

Fragmentation Pattern Analysis (e.g., Collision-Induced Dissociation (CID) studies)

The fragmentation pattern of a molecule in a mass spectrometer provides a fingerprint that can be used for structural elucidation. In the mass spectrum of phenylpropanoic acids, common fragmentation pathways include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the bond adjacent to the carbonyl group. libretexts.orgdocbrown.info For halogenated phenylpropanoic acids, the fragmentation can be influenced by the position of the halogen on the aromatic ring. nih.gov Collision-Induced Dissociation (CID) studies, often performed in tandem mass spectrometry (MS/MS), can be used to systematically fragment ions and establish fragmentation pathways, providing greater confidence in the structural assignment of the parent molecule and its derivatives. The presence of fluorine atoms would influence the fragmentation, and characteristic losses of HF or fluorine-containing fragments would be expected.

Vibrational Spectroscopy (IR) for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range, making the resulting spectrum a molecular "fingerprint."

For this compound, the IR spectrum is expected to exhibit several key absorption bands. The carboxylic acid moiety is highly characteristic, displaying a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which is a result of strong intermolecular hydrogen bonding between acid dimers. sielc.comnih.gov This broad absorption often overlaps with the sharper C-H stretching vibrations. The carbonyl (C=O) group of the carboxylic acid gives rise to a strong, sharp absorption peak typically found in the 1760-1690 cm⁻¹ region. sielc.com

The presence of two distinct carbon-fluorine bonds—one aliphatic (at the α-carbon) and one aromatic (on the phenyl ring)—will also be evident. The C-F stretching vibrations typically produce strong absorptions in the 1400-1000 cm⁻¹ region of the fingerprint portion of the spectrum. rsc.org Specifically, the aromatic C-F stretch is expected around 1250-1100 cm⁻¹, while the aliphatic C-F stretch appears at a slightly lower wavenumber. The aromatic ring itself provides further characteristic signals, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ range. libretexts.org

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching3300 - 2500Strong, Very Broad
Aromatic (C-H)Stretching3100 - 3000Medium to Weak
Aliphatic (C-H)Stretching3000 - 2850Medium
Carboxylic Acid (C=O)Stretching1760 - 1690Strong, Sharp
Aromatic (C=C)In-ring Stretching1600 - 1400Medium to Weak, Multiple Bands
Aliphatic/Aromatic (C-F)Stretching1400 - 1000Strong
Carboxylic Acid (C-O)Stretching1320 - 1210Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry. For chiral molecules like this compound, it can unambiguously establish the relative and absolute configuration in the solid state.

ParameterRepresentative Value (from 3-Fluorobenzoic Acid)
Chemical FormulaC₇H₅FO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell 'a' (Å)14.00
Unit Cell 'b' (Å)3.82
Unit Cell 'c' (Å)12.01
Unit Cell Angle 'β' (°)111.90
Molecules per Unit Cell (Z)4

Representative crystallographic data based on the closely related structure of 3-Fluorobenzoic acid. nih.gov

Chromatographic Methods for Purity Assessment and Separation (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction byproducts or starting materials. Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed for the analysis of aromatic carboxylic acids.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective qualitative technique used to monitor reaction progress and determine the number of components in a mixture. For a polar compound like this compound, a polar stationary phase, such as silica (B1680970) gel, is typically used. The mobile phase is a solvent system, often a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Crucially, for carboxylic acids, a small amount of a modifying acid (like acetic acid) is often added to the mobile phase. reddit.com This suppresses the deprotonation of the analyte's carboxyl group, preventing undesirable "streaking" or "tailing" of the spot and leading to a more compact spot and a reliable retention factor (Rf) value.

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for determining purity and isolating compounds. The most common mode for analyzing aromatic acids is reversed-phase HPLC (RP-HPLC). nih.gov In this setup, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. Similar to TLC, the mobile phase is usually acidified or buffered to a low pH (typically pH 2-4) to ensure the carboxylic acid remains in its neutral, protonated form. nih.gov This enhances its retention on the non-polar column and results in sharp, symmetrical peaks, allowing for accurate quantification of purity.

TechniqueParameterTypical Conditions
TLCStationary PhaseSilica Gel (SiO₂)
Mobile PhaseHexane/Ethyl Acetate with ~1% Acetic Acid
VisualizationUV light (254 nm)
HPLCModeReversed-Phase (RP-HPLC)
Stationary PhaseC18 (Octadecylsilane)
Mobile PhaseAcetonitrile/Water with 0.1% Formic or Phosphoric Acid (buffered to low pH)
DetectionUV Absorbance (e.g., at 254 nm)

Mechanistic Insights into the Reactivity and Transformations of 2 Fluoro 2 3 Fluorophenyl Propanoic Acid

Reaction Mechanisms Involving the Carboxylic Acid Group

The carboxylic acid group is a primary site of reactivity, participating in a range of classic organic transformations. Its behavior is modulated by the electronic effects of the adjacent fluorine atom and the fluorophenyl ring.

The conversion of 2-Fluoro-2-(3-fluorophenyl)propanoic acid to its corresponding esters proceeds via acid-catalyzed esterification, a reversible reaction also known as Fischer esterification. chemguide.co.uk The process is typically carried out by heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk

The mechanism involves several equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Alcohol: A molecule of the alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. This is the rate-determining step of the reaction. ceon.rs

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated by a base (such as water or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.

To favor the formation of the ester, the equilibrium is often shifted to the right by using an excess of the alcohol or by removing water as it is formed. ceon.rs The rate of ester formation is influenced by temperature; higher temperatures increase both the reaction rate and the yield of the resulting ester. ceon.rsresearchgate.net

Table 1: Factors Influencing Esterification of Propanoic Acid Derivatives
FactorInfluence on ReactionMechanistic Rationale
TemperatureIncreased temperature accelerates the reaction rate and improves yield. ceon.rsresearchgate.netProvides the necessary activation energy for the nucleophilic attack and subsequent steps.
Reactant ConcentrationUsing an excess of alcohol shifts the equilibrium towards the products. ceon.rsLe Châtelier's principle; increases the probability of the forward reaction.
CatalystA strong acid catalyst (e.g., H₂SO₄) is essential for the reaction to proceed at a practical rate. chemguide.co.ukIncreases the electrophilicity of the carbonyl carbon through protonation.
Water RemovalContinuous removal of water drives the reaction to completion. ceon.rsPrevents the reverse reaction (ester hydrolysis).

The carboxylic acid can be converted into an acid hydrazide, a versatile synthetic intermediate. This transformation is typically a two-step process. First, the carboxylic acid is converted to a more reactive derivative, commonly an ester (such as a methyl or ethyl ester) as described above. Subsequently, this ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like an alcohol.

The mechanism for the second step, hydrazinolysis, involves a nucleophilic acyl substitution:

Nucleophilic Attack: The terminal nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

Leaving Group Elimination: The intermediate collapses, eliminating the alkoxy group (e.g., -OCH₃ or -OC₂H₅) as an alcohol.

Deprotonation: The resulting protonated hydrazide is deprotonated to yield the final 2-Fluoro-2-(3-fluorophenyl)propanehydrazide.

This method has been successfully applied to structurally similar compounds, such as flurbiprofen, to synthesize a wide array of hydrazide-hydrazone derivatives. acs.orgnih.govnih.gov These hydrazides can then be further reacted with various aldehydes or ketones to form hydrazones, which are compounds containing the R₁R₂C=NNHR₃ functional group. doi.orgresearchgate.net

Reactivity of the Fluorinated Phenyl Moiety

The presence of a fluorine atom on the phenyl ring significantly alters its electronic properties and, consequently, its reactivity, particularly concerning aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur, two main conditions must typically be met:

The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.org

There must be a good leaving group, typically a halide.

In the case of this compound, the fluorine atom at the 3-position is a potential leaving group. However, the ring is not strongly activated for nucleophilic attack. The propanoic acid side chain is weakly electron-withdrawing, but it is not a powerful activating group like a nitro (NO₂) or cyano (CN) group. libretexts.org Furthermore, there are no strong EWGs positioned ortho or para to the fluorine atom to stabilize the negatively charged intermediate (Meisenheimer complex) that is characteristic of the SNAr mechanism.

Therefore, nucleophilic aromatic substitution on the 3-fluorophenyl ring of this compound is generally unfavorable under standard conditions. For the reaction to proceed, it would likely require very strong nucleophiles and harsh reaction conditions, which could lead to competing reactions or decomposition. youtube.com Interestingly, in SNAr reactions on activated rings, fluoride (B91410) is often the best leaving group among the halogens. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong inductive electron withdrawal of the highly electronegative fluorine atom, making the attacked carbon more electrophilic. libretexts.orgyoutube.com

The fluorine substituent exerts two opposing electronic effects on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). stackexchange.comcsbsju.edu

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is attached and, to a lesser extent, from the rest of the ring through the sigma bond framework. This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to benzene (B151609). vaia.comstackexchange.com

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring. stackexchange.com This donation of electron density increases the electron density at the ortho and para positions relative to the meta position. csbsju.edu

Table 2: Competing Electronic Effects of Fluorine on the Phenyl Ring
Electronic EffectMechanismImpact on Ring ReactivityImpact on Regioselectivity (Electrophilic Attack)
Inductive Effect (-I)Withdrawal of electron density through sigma bonds due to high electronegativity. csbsju.eduDeactivates the ring, making it less reactive than benzene. vaia.comGeneral decrease in reactivity at all positions.
Resonance Effect (+R)Donation of lone pair electrons into the aromatic π-system. stackexchange.comSlightly counteracts the deactivating inductive effect.Directs incoming electrophiles to the ortho and para positions. stackexchange.com

Fragmentation Phenomena and Decomposition Pathways of Deprotonated Species

Under conditions such as mass spectrometry with electrospray ionization in negative mode (ESI-), carboxylic acids are readily deprotonated to form carboxylate anions [R-COO⁻]. The subsequent fragmentation of these deprotonated species can provide valuable structural information.

For deprotonated this compound, the primary and most facile fragmentation pathway is decarboxylation—the loss of a neutral carbon dioxide (CO₂) molecule. nih.govresearchgate.netresearchgate.net This process is common for deprotonated carboxylic acids and results in the formation of a carbanion.

[M - H]⁻ → [M - H - CO₂]⁻ + CO₂

The resulting carbanion, [CH₃-CF-(C₆H₄F)]⁻, can then undergo further fragmentation. Studies on related fluorinated compounds suggest that subsequent decomposition can be complex. nih.govresearchgate.net Possible secondary fragmentation pathways could include:

Loss of HF: Elimination of a hydrogen fluoride molecule.

Loss of a Methyl Radical: Although less common for carbanions, cleavage of the C-C bond could occur.

Fluorine Migration: In some perfluorinated anions, rapid fluorine shifts have been proposed to occur after initial fragmentation, leading to rearranged anionic structures before further decomposition. nih.govresearchgate.net

The fragmentation of the aromatic ring itself is generally less favorable due to its inherent stability. However, high-energy conditions could lead to the cleavage of the phenyl group or the loss of the second fluorine atom. The specific fragmentation pattern and the relative abundance of fragment ions would depend on the energy applied during the analysis (e.g., collision-induced dissociation energy). docbrown.infoyoutube.com

Loss of Carbon Dioxide (CO₂) Pathways

The decarboxylation of carboxylic acids is a fundamental organic reaction. However, in the case of alpha-fluorinated carboxylic acids, the direct loss of carbon dioxide is generally considered to be an energetically unfavorable process. Computational studies on the thermal decomposition of perfluorinated carboxylic acids (PFCAs) indicate that direct decarboxylation has a high activation energy, making it an unlikely primary pathway under typical thermal conditions. researchgate.net

Instead of direct C-C bond cleavage to release CO₂, the decomposition of such compounds is often initiated by other transformations, which then lead to the eventual loss of the carboxyl group in the form of CO₂ or other small molecules like carbon monoxide (CO). For instance, the formation of unstable intermediates through other reaction channels can facilitate subsequent decarboxylation.

Hydrogen Fluoride (HF) Elimination Mechanisms

A more plausible and widely studied decomposition pathway for fluorinated carboxylic acids involves the elimination of hydrogen fluoride (HF). Theoretical studies on various PFCAs have consistently pointed to HF elimination as the primary thermal decomposition mechanism. researchgate.net This process is generally believed to proceed through the formation of a transient, three-membered ring intermediate known as an α-lactone.

For this compound, the proposed mechanism would involve the intramolecular elimination of HF from the carboxylic acid group and the alpha-carbon. This concerted or stepwise process would lead to the formation of a highly strained α-lactone intermediate. These α-lactones are typically short-lived and readily undergo further reactions. researchgate.net The subsequent decomposition of the α-lactone intermediate can lead to the formation of a perfluoroacyl fluoride and carbon monoxide. researchgate.net This two-step process of HF elimination followed by α-lactone decomposition provides a viable route for the degradation of the parent carboxylic acid.

Step Description Intermediate/Product
1Intramolecular elimination of Hydrogen Fluoride (HF) from the carboxylic acid.α-lactone
2Decomposition of the α-lactone intermediate.Acyl fluoride and Carbon Monoxide (CO)

Fluoroformate (FCO₂⁻) Formation

The formation of the fluoroformate anion (FCO₂⁻) as a direct product from the decomposition of this compound has not been specifically documented in the reviewed literature. Generally, the generation of fluoroformate is associated with reactions involving fluorinated compounds under specific conditions, often involving strong bases or specific reagents. While it is a plausible species in the broader context of organofluorine chemistry, its direct formation as a primary transformation product from the unimolecular decomposition of an alpha-fluoro carboxylic acid is not a commonly proposed pathway in the literature concerning the thermal degradation of similar compounds. The primary decomposition routes for related fluorinated carboxylic acids predominantly involve HF elimination and subsequent reactions, rather than the generation of fluoroformate. researchgate.net

Computational and Theoretical Investigations of 2 Fluoro 2 3 Fluorophenyl Propanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), DLPNO-CCSD(T))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and high-accuracy coupled-cluster approaches such as DLPNO-CCSD(T) are central to these investigations.

Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and perturbative Triples (DLPNO-CCSD(T)) is considered a "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies. chemrxiv.orgchemrxiv.org While computationally more demanding than DFT, it serves as a benchmark for reaction energies and barrier heights. rsc.org Its application can provide highly reliable reference data for assessing the performance of various DFT functionals for the specific chemical system under study. chemrxiv.orgchemrxiv.org

Electronic structure analysis focuses on the distribution of electrons within the molecule, which governs its reactivity and properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov

Natural Bond Orbital (NBO) analysis is another vital tool. It examines the delocalization of electron density between orbitals, providing a detailed picture of intramolecular interactions, such as hydrogen bonds, which can be responsible for the stabilization of certain conformations. preprints.org For fluorinated compounds, NBO analysis can quantify the electronic effects of the fluorine substituents.

Table 1: Key Parameters from Quantum Chemical Calculations

Parameter Description Significance
Optimized Geometry The lowest energy arrangement of atoms (bond lengths, angles). Provides the most stable 3D structure of the molecule.
Vibrational Frequencies Calculated frequencies of molecular vibrations. Confirms the structure is a true minimum on the potential energy surface and can be compared with experimental IR/Raman spectra. nih.govresearchgate.net
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals. The energy gap indicates chemical reactivity, kinetic stability, and electronic transport properties. nih.gov
Mulliken/NBO Charges Distribution of electron charge among the atoms. Helps understand the molecule's polarity and electrostatic potential.

Molecular Dynamics and Conformational Studies

The presence of rotatable single bonds in 2-Fluoro-2-(3-fluorophenyl)propanoic acid allows it to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers between them.

Computational studies on similar fluorinated carboxylic acids have shown that they can exhibit complex conformational landscapes. illinois.edu For example, studies on perfluoropropionic acid revealed the existence of multiple stable conformers (e.g., cis and gauche forms), with their relative abundance depending on temperature. preprints.orgmdpi.com The fluorine atoms can significantly influence conformational preferences through steric and electronic effects, including the formation of intramolecular hydrogen bonds between a fluorine atom and the carboxylic acid's hydroxyl group. researchgate.net

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, providing insights into how it explores different conformations and interacts with its environment, such as a solvent or a biological receptor.

Nudged Elastic Band (NEB) Method for Transition State Identification and Reaction Pathway Elucidation

The Nudged Elastic Band (NEB) method is a computational technique used to find the minimum energy path (MEP) for a chemical reaction or conformational change. It works by creating a series of intermediate images of the molecule along a reaction coordinate and then minimizing the energy of this "elastic band" of images. The highest point on the resulting path corresponds to the transition state, providing the activation energy barrier for the process. While specific NEB studies on this compound are not available, this method would be invaluable for studying its reactivity, such as the mechanism of its synthesis or decomposition, or the energetic barriers for interconversion between its stable conformers.

In silico Molecular Modeling and Docking Studies for Ligand-Target Interactions

If this compound is being investigated for potential biological activity, molecular modeling and docking are essential computational tools. mdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. nih.gov

This process involves:

Preparation of the Ligand and Receptor: The 3D structure of the ligand (the propanoic acid derivative) is generated and its energy is minimized. The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples different positions and orientations of the ligand within the protein's binding site, scoring each pose based on factors like electrostatic and van der Waals interactions.

Analysis: The resulting poses are analyzed to identify the most likely binding mode and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

Studies on structurally related propanoic acid derivatives have used docking to explore their interactions with enzymes like cyclooxygenases (COX) and matrix metalloproteinases (MMPs), providing a rationale for their observed biological activities. nih.govtechnologynetworks.comresearchgate.net

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. researchgate.netdongguk.edu When experimental data is available for a series of related compounds, quantitative structure-activity relationship (QSAR) models can be developed.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.com These techniques generate statistical models that relate the biological activity of compounds to their 3D properties, such as steric and electrostatic fields. The resulting models can:

Identify key structural features that are either beneficial or detrimental to activity.

Predict the activity of new, unsynthesized compounds.

Guide the design of more potent and selective molecules. mdpi.com

Investigation of Stereochemical Influence on Molecular Properties and Interactions

The central carbon atom bonded to the two fluorine atoms, the carboxyl group, and the fluorophenyl group in this compound is a chiral center. This means the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S forms).

Stereochemistry can have a profound impact on a molecule's properties and biological activity. nih.gov Enantiomers can exhibit different binding affinities for chiral biological targets like enzymes and receptors. nih.gov Computational studies are crucial for understanding these differences. For example, docking simulations can be performed for both the R- and S-enantiomers to determine if one binds more favorably to a target protein. MD simulations can also reveal differences in the stability and dynamics of the protein-ligand complexes for each stereoisomer. drugbank.com

Table 2: Mentioned Compounds

Compound Name
This compound
Perfluoropropionic acid
2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid

Research on Biological Activity and Mechanistic Interactions of 2 Fluoro 2 3 Fluorophenyl Propanoic Acid Derivatives Excluding Clinical Studies

In Vitro Enzyme Inhibition Studies

The ability of a compound to selectively inhibit an enzyme is a cornerstone of modern drug discovery. Derivatives of 2-Fluoro-2-(3-fluorophenyl)propanoic acid have been investigated for their inhibitory potential against several key enzymes implicated in disease.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its activity is a significant factor in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori, contributing to conditions like gastritis and peptic ulcers. The inhibition of urease is, therefore, a key target for the development of new antibacterial agents.

In a study investigating the urease inhibitory potential of hydrazide-hydrazone derivatives of a structurally related compound, 2-{2-fluoro[1,1′-biphenyl]-4-yl} propanoic acid, all synthesized compounds demonstrated significant inhibitory activities. acs.orgnih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, ranged from 18.92 ± 0.61 to 90.75 ± 7.71 μM, comparing favorably with the standard urease inhibitor, thiourea (B124793) (IC50 = 21.14 ± 0.42 μM). acs.org

One particular derivative, N′-(2,3-dihydroxybenzylidene)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide, emerged as the most potent inhibitor in the series, with an IC50 value of 18.92 ± 0.61 μM, surpassing the efficacy of the standard thiourea. acs.orgdoi.org Structure-activity relationship (SAR) analyses from this study indicated that the presence of electron-donating groups on the phenyl ring of the derivatives plays a crucial role in their urease inhibition capabilities. acs.org Specifically, the exceptional activity of the most potent compound was attributed to the presence of hydroxyl (-OH) groups at the ortho and meta positions of the benzene (B151609) ring. acs.org

Table 1: Urease Inhibitory Activity of Selected 2-{2-fluoro[1,1′-biphenyl]-4-yl}propanoic acid Hydrazide-Hydrazone Derivatives
CompoundIC50 (μM)
N′-(2,3-Dihydroxybenzylidene)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide18.92 ± 0.61
Thiourea (Standard)21.14 ± 0.42
Derivative 525.12 ± 1.13
Derivative 1826.46 ± 0.44
Derivative 3128.12 ± 1.26
Derivative 1528.61 ± 1.73
Derivative 729.16 ± 1.12

While direct studies on this compound and its effect on Mitogen-Activated Protein Kinase Kinase (MEK1/2) are not prevalent, the broader class of fluorinated organic molecules has seen significant development as MEK1/2 inhibitors. MEK1 and MEK2 are dual-specificity protein kinases that play a central role in the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers.

The inhibition of MEK1/2 is a validated strategy for cancer therapy due to its specific control over ERK1/2 signaling. nih.gov Allosteric inhibitors of MEK1/2, which bind to a site adjacent to the ATP-binding pocket, are particularly effective as they can lock the kinase in an inactive conformation. nih.gov

For instance, the potent MEK1/2 inhibitor PD0325901, which contains a difluoro-substituted phenyl ring, has been the basis for the development of novel RGD-conjugated derivatives for targeted cancer therapy. nih.gov These conjugates have demonstrated the ability to inhibit the phosphorylation of ERK1/2, a downstream target of MEK1/2, confirming their mechanism of action. nih.gov The inclusion of fluorine in these and other MEK inhibitors often contributes to their enhanced biological activity and metabolic stability.

Antimicrobial and Biocidal Activity Assessments (e.g., Antibacterial, Antifungal)

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Fluorinated compounds have shown promise in this field.

Studies on 3-Aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated their potential as antimicrobial agents. mdpi.comnih.govresearchgate.net These compounds have shown inhibitory activity against the yeast-like fungi Candida albicans at a concentration of 64 µg/mL. mdpi.comnih.govresearchgate.net Additionally, they have been found to suppress the growth of the bacteria Escherichia coli and Staphylococcus aureus. mdpi.comnih.govresearchgate.net

In another study, a series of fluorinated benzimidazole (B57391) derivatives were screened for their in vitro antimicrobial activity. acgpubs.org The results indicated that the fluoro-substituted compounds generally exhibited good antibacterial and antifungal properties compared to their non-fluorinated counterparts. acgpubs.org One derivative with a fluorine atom in the meta-position of the phenyl ring showed high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) value of 31.25 μg/mL. acgpubs.org The same study found that 2-(m-fluorophenyl)-benzimidazole derivatives were effective against Bacillus subtilis with a MIC of 7.81 μg/mL. acgpubs.org

Investigations into Molecular Target Binding and Specificity (e.g., TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the sensation of pain and heat. It is a key target for the development of new analgesic drugs.

A series of propanamides derived from 2-(3-fluoro-4-methylsulfonylaminophenyl) propionic acid have been identified as potent TRPV1 antagonists. nih.gov These compounds were designed by coupling the A,B-region of the known TRPV1 antagonistic template with various C-region moieties. nih.gov The structure-activity relationship analysis revealed that hydrophobic interactions of substituents in the C-region are critical for high binding potency to the human TRPV1 (hTRPV1) receptor. nih.gov

One of the synthesized compounds, 49S, demonstrated excellent TRPV1 antagonist activity with a Ki (CAP) of 0.2 nM and an IC50 (pH) of 6.3 nM, making it significantly more potent than the parent compounds. nih.gov Furthermore, α-substituted acetamide (B32628) derivatives of the same 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide template also showed highly potent and selective antagonism of capsaicin, a known TRPV1 agonist. nih.gov Docking studies with a homology model of hTRPV1 suggested that the high potency of these antagonists can be attributed to specific hydrophobic interactions with the receptor. nih.gov

Fluorine's Role in Modulating Biological Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. tandfonline.comtandfonline.com Its small size, high electronegativity, and the strength of the carbon-fluorine bond contribute to its profound effects on biological activity. tandfonline.com

The substitution of hydrogen with fluorine can significantly enhance the binding affinity of a ligand to its target protein. tandfonline.com This can be attributed to several factors, including the ability of fluorine to form favorable interactions with the protein backbone. nih.gov For example, multipolar interactions between the C-F bond and the backbone carbonyls of a protein can contribute substantially to the high affinity of small molecule inhibitors. nih.gov

Fluorine can also increase the lipophilicity of a molecule, which can improve its ability to penetrate cell membranes and reach its target. tandfonline.comnih.gov This enhanced membrane permeation can lead to increased biological activity. tandfonline.com In the context of the fluoroquinolone antibiotics, the presence of a fluorine atom at the C-6 position was found to improve DNA gyrase-complex binding by 2- to 17-fold in various bacterial species. tandfonline.com

The strategic placement of fluorine can also block sites of metabolic oxidation, increasing the metabolic stability of a drug and prolonging its therapeutic effect. nih.gov This increased stability, combined with enhanced binding affinity, makes fluorine a valuable tool in the design of more potent and selective therapeutic agents.

Influence on Membrane Penetration and Cellular Uptake (In Vitro)

The cellular uptake and membrane penetration of 2-arylpropionic acid derivatives, including fluorinated analogues, are critical factors influencing their biological activity. In vitro studies on related compounds indicate that halogenation can significantly modulate these properties.

Research on halogenated derivatives of phenylalanine, such as p-fluorophenylalanine (pFPhe), has shown that these analogues are readily taken up by cultured mammalian cells (HeLa cells). nih.gov These cells concentrate the amino acid analogues against the external medium, indicating an active uptake process. At 37°C, uptake involves the formation of two distinct intracellular pools: a freely-diffusible pool and a slowly-diffusible, acid-soluble pool that develops more gradually and is not removed by simple washing procedures. nih.gov Notably, analogues like pFPhe were found to form larger, slowly-diffusible pools compared to native phenylalanine, suggesting that fluorination can influence intracellular accumulation and retention. nih.gov

Furthermore, studies on derivatives of loxoprofen, a 2-arylpropionic acid, have explored the link between membrane permeabilization and biological effects. A synthesized fluoro-loxoprofen (B10848829) derivative was found to exhibit significantly lower membrane permeabilizing activity compared to its non-fluorinated parent compound. researchgate.net This suggests that the introduction of a fluorine atom can reduce a compound's ability to disrupt cell membranes, a principle that may apply to this compound and its derivatives.

Table 1: Cellular Uptake Characteristics of Halogenated Phenylalanine Analogues in HeLa Cells

Feature Observation Reference
Uptake Mechanism Rapid uptake and concentration against the external medium. nih.gov
Energy Requirement Majority of uptake at 4°C occurs without energy expenditure (freely-diffusible pool). nih.gov
Intracellular Pools At 37°C, forms a freely-diffusible pool and a slowly-diffusible (acid-soluble) pool. nih.gov

| Effect of Fluorination | p-Fluorophenylalanine (pFPhe) produces a larger slowly-diffusible pool than phenylalanine. | nih.gov |

Studies on Amino Acid Transport Systems (for amino acid analogues)

Amino acid analogues, particularly those derived from phenylalanine, often utilize endogenous amino acid transport systems to enter cells. The L-type amino acid transporter 1 (LAT1) is a key transporter for large neutral amino acids and is a subject of significant research for its role in transporting amino acid derivatives. nih.gov LAT1 is highly expressed in various cancers and at the blood-brain barrier, making it a crucial target. nih.govmdpi.com

Studies on phenylalanine analogues demonstrate that structural modifications, such as halogenation, directly impact their affinity and selectivity for amino acid transporters. For example, the introduction of an iodine atom at the 2-position of the phenyl ring in phenylalanine was shown to significantly improve both affinity and selectivity for LAT1. nih.gov This highlights a general principle that halogen substitution on the aromatic ring can be a key strategy for modulating interaction with LAT1. Given this, it is plausible that the fluorine atoms in this compound analogues play a critical role in their recognition and transport by systems like LAT1.

LAT transporters are also responsible for the uptake of various [18F]-labeled aromatic amino acids used in biomedical imaging, further confirming that fluorinated structures are recognized and transported by these systems. mdpi.com The transport mechanism is typically independent of sodium and ATP. researchgate.net The ability of amino acid transporters to be exploited by amino acid-like structures is a well-established concept; for instance, the herbicide glyphosate, a glycine (B1666218) analogue, is actively taken up into mammalian cells via L-type amino acid transporters such as LAT1 and LAT2. researchgate.net

The interaction between an amino acid analogue and a transporter is competitive. The uptake of a specific analogue can be markedly reduced by the presence of the corresponding natural amino acid, indicating they compete for the same transport machinery. nih.gov

Table 2: Influence of Phenyl Ring Substitution on LAT1 Transporter Interaction

Analogue Structural Modification Impact on LAT1 Interaction Reference
2-Iodo-L-phenylalanine Iodine at position 2 Markedly improves LAT1 affinity and selectivity. nih.gov
α-Methyl-L-phenylalanine Methyl group at the alpha carbon Known to be LAT1-selective. nih.gov

| (R)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid | Bicyclic structure | Higher LAT1 affinity and selectivity compared to α-methyl-Phe. | nih.gov |

Structure-Activity Relationship (SAR) and Mechanistic Pathways of Interaction (In Vitro)

The biological activity of 2-arylpropionic acid derivatives is highly dependent on their three-dimensional structure, including chirality and the nature and position of substituents on the aryl ring. nih.gov The presence of fluorine atoms, both on the alpha-carbon of the propanoic acid chain and on the phenyl ring, is a critical determinant of the compound's properties and interactions.

The substitution pattern on the phenyl ring significantly influences activity. In studies of related 2-aryl acetamides, derivatives with ortho- and meta-substituents on the phenyl ring demonstrated the highest activity. nih.gov This suggests that the meta-position of the fluorine atom in the 3-fluorophenyl group of the target compound is likely a key contributor to its biological activity profile. Research on a series of 2-aryl-2-fluoropropanoic acids confirmed that the position of other substituents (e.g., methyl or chloro groups) on the phenyl ring clearly affects reactivity and stereoselectivity in chemical transformations, which often correlates with biological interactions. nih.gov For example, an ortho-tolyl group resulted in excellent selectivity (s = 242) in kinetic resolution studies. nih.gov

The fluorine atom at the α-position of the propanoic acid creates a chiral center, and biological processes are often stereospecific, meaning enantiomers can have different activities. nih.gov The similarity in size between a fluorine atom and a hydrogen atom can be a key factor in molecular recognition. It has been postulated that the high electronegativity of the α-fluorine atom does not negatively affect the stability of transition states during certain molecular interactions, allowing it to function similarly to a hydrogen atom in stereo-discriminating steps while altering electronic properties. nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Principles for 2-Arylpropanoic Acid Derivatives

Structural Feature Influence on Activity Reference
Aryl Ring Substitution Ortho- and meta-positions are often critical for high activity. nih.gov
α-Carbon Chirality Biological activity is typically stereospecific, with one enantiomer being more active. nih.gov
α-Fluorine Atom Alters electronic properties while being sterically similar to hydrogen, influencing molecular interactions and stability. nih.gov

| Carboxylic Acid Group | Typically essential for the primary mechanism of action (e.g., COX inhibition) in NSAID-related analogues. | orientjchem.org |

Applications of 2 Fluoro 2 3 Fluorophenyl Propanoic Acid in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Molecules

2-Fluoro-2-(3-fluorophenyl)propanoic acid serves as a valuable and versatile building block in advanced organic synthesis. Its utility stems from the presence of two key reactive sites: the carboxylic acid functional group and the fluorinated aromatic ring. The carboxylic acid moiety allows for a wide range of transformations, including the formation of esters, amides, acid chlorides, and other acyl derivatives. These transformations are fundamental steps in the construction of more complex molecular architectures.

The presence of fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and lipophilicity, making it an attractive scaffold for the development of new chemical entities. miamioh.edumdpi.com The strategic placement of fluorine can enhance metabolic stability and binding affinity in biologically active molecules. mdpi.com Consequently, this acid is frequently employed as a starting material for creating diverse libraries of compounds, which are then explored for various applications. The ability to modify both the carboxyl group and potentially the aromatic ring allows synthetic chemists to systematically alter the structure and properties of the resulting molecules, facilitating the development of complex derivatives with tailored characteristics. nih.gov

Synthesis of Diversified Derivatives and Analogues

The structural framework of this compound provides a robust platform for the synthesis of a wide array of derivatives and analogues. By targeting the carboxylic acid group, chemists can introduce new functional groups and build upon the core structure to access novel compounds with diverse chemical properties.

A significant class of derivatives synthesized from the parent acid are hydrazide-hydrazones. The synthesis is typically a two-step process. First, the propanoic acid is converted into its corresponding hydrazide. This is often achieved by reacting the acid's methyl or ethyl ester with hydrazine (B178648) hydrate (B1144303). acs.org The resulting 2-fluoro-2-(3-fluorophenyl)propanehydrazide serves as a key intermediate.

In the second step, this hydrazide is condensed with a variety of substituted aromatic aldehydes. This reaction yields a series of hydrazide-hydrazone derivatives, characterized by the C=N-NH-C=O linkage. mdpi.comresearchgate.net This synthetic strategy has been successfully employed to create large libraries of these compounds for further study. nih.gov Researchers have synthesized dozens of such derivatives, demonstrating the versatility of this reaction with a wide range of aldehydes. acs.orgresearchgate.net

Derivative NameAldehyde UsedReference
(E)-N'-(2,3,4-Trihydroxybenzylidene)propanehydrazide2,3,4-Trihydroxybenzaldehyde nih.gov
(E)-N'-(2-Aminobenzylidene)propanehydrazide2-Aminobenzaldehyde acs.org
(E)-N'-(3-Nitrobenzylidene)propanehydrazide3-Nitrobenzaldehyde nih.gov
(E)-N'-(3-(Trifluoromethyl)benzylidene)propanehydrazide3-(Trifluoromethyl)benzaldehyde acs.org

Organotin(IV) carboxylates are a prominent class of derivatives prepared from this compound and its analogues. psu.eduresearchgate.net The synthesis generally involves the reaction of the carboxylic acid with a corresponding organotin(IV) oxide, chloride, or hydroxide. sysrevpharm.orgnih.gov This reaction forms a new bond between the tin atom and the carboxylate oxygen, yielding the organotin(IV) ester. rsc.org

A variety of organotin(IV) compounds, such as those containing methyl (Me), n-butyl (n-Bu), and phenyl (Ph) groups, can be used to generate a range of derivatives with the general formulas R₃SnL and R₂SnL₂, where L is the deprotonated carboxylate ligand. psu.eduresearchgate.net These compounds have been extensively characterized using techniques like FT-IR, multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn), and mass spectrometry. researchgate.netrsc.org The coordination geometry around the tin atom in these complexes is a subject of significant structural interest. rsc.orgrsc.org

Table 2: Types of Organotin(IV) Carboxylate Derivatives Note: Based on general synthetic procedures for related fluorinated propanoic acids.

General FormulaR Group ExamplesResulting DerivativeReference
R₃SnLMethyl, n-Butyl, PhenylTriorganotin(IV) carboxylate psu.eduresearchgate.net
R₂SnL₂Methyl, n-Butyl, PhenylDiorganotin(IV) carboxylate psu.eduresearchgate.net
RSnL₃Methyl, n-Butyl, PhenylMonoorganotin(IV) carboxylate sysrevpharm.org

The carboxylic acid function is readily converted into an amide group, allowing for the synthesis of numerous amide and sulfonamide analogues. The standard procedure involves activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a desired primary or secondary amine to form the corresponding propanamide. nih.gov

This methodology has been applied to create series of compounds where the nature of the amine is systematically varied. nih.gov For instance, derivatives have been prepared by coupling the acid with various substituted aminopyridines. nih.gov Furthermore, the aromatic ring of the parent acid can itself be substituted with a sulfonamide group, and subsequent modifications can be made to generate complex sulfonamide analogues. nih.govnih.gov These synthetic routes allow for fine-tuning of the molecule's properties by introducing diverse functional groups through the amide linkage.

Table 3: Synthetic Approach for Amide and Sulfonamide Analogues Note: Based on syntheses of structurally related 2-(fluorophenyl)propanamides.

StepReagents & ConditionsIntermediate/ProductReference
1. Amine PreparationReaction of a precursor with various amines (R¹NH₂)2-Amino derivatives nih.gov
2. SulfonylationReaction with sulfonyl chlorides (R²SO₂Cl)2-Sulfonamido derivatives nih.gov
3. Amide CouplingCondensation of the propionic acid with the prepared aminesFinal propanamide analogues nih.gov

The structure of this compound is a suitable starting point for the synthesis of various heterocyclic systems. The hydrazide derivatives discussed previously (7.2.1) are common precursors for the synthesis of 1,3,4-oxadiazole (B1194373) rings through cyclization reactions.

Thiourea (B124793) derivatives can also be synthesized from the parent acid. ontosight.ai A common synthetic pathway involves converting the carboxylic acid into an acyl isothiocyanate. This reactive intermediate can then be treated with various amines or hydrazines to yield N-acylthiourea or thiosemicarbazide (B42300) derivatives, respectively. nih.govresearchgate.net These thiourea derivatives incorporate a -(C=S)NH- moiety, which can be further cyclized to form other sulfur- and nitrogen-containing heterocycles. mdpi.com The incorporation of fluorinated phenyl groups into thiourea structures is a strategy used to modulate the biological properties of the resulting compounds. ontosight.aimdpi.com

Table 4: Pathways to Heterocyclic Derivatives

Target HeterocycleKey IntermediateTypical Reagents for Cyclization/FormationReference
1,3,4-OxadiazoleHydrazide derivativeDehydrating agents (e.g., POCl₃) sysrevpharm.org
ThioureaCarboxylic acid -> Acyl isothiocyanateAmines, Hydrazines nih.govresearchgate.net
ThiazoleHydrazide-hydrazone derivativeα-haloketones mdpi.com
ThiopheneHydrazide-hydrazone derivativeElemental sulfur, active methylene (B1212753) compounds mdpi.com

This compound can be viewed as a synthetic, non-canonical amino acid analogue. medchemexpress.com The synthesis of fluorinated amino acids is an area of intense research, as their incorporation into peptides can significantly alter the properties of the resulting polypeptides. nih.govpsu.edumdpi.com Fluorine substitution can enhance thermal stability, modify conformational preferences, and increase resistance to enzymatic degradation. mdpi.comrsc.org

The incorporation of this acid into a peptide chain can be achieved using standard solid-phase or solution-phase peptide synthesis protocols. The carboxylic acid group is activated using common peptide coupling reagents (such as DCC, HBTU, or HATU) and then reacted with the free amino group of another amino acid or a growing peptide chain to form a stable amide (peptide) bond. This allows for the site-specific insertion of this fluorinated moiety into a polypeptide sequence, enabling the creation of novel biomaterials and therapeutic peptides with unique properties. mdpi.comnih.gov

Table 5: Methods for Synthesis of Fluorinated Amino Acids and Peptide Incorporation

Synthetic MethodDescriptionApplicationReference
Asymmetric SynthesisStereoselective synthesis from fluorinated or non-fluorinated precursors to obtain enantiopure amino acids.Creating chiral building blocks for peptides. mdpi.com
Derivatization of Natural Amino AcidsDirect fluorination or fluoroalkylation of existing amino acids like serine, tyrosine, etc.Late-stage modification of peptides and proteins. rsc.org
Peptide CouplingStandard amide bond formation using activating agents to link the fluorinated acid to other amino acids.Incorporation into polypeptide chains. nih.gov

Role in the Development of Fluorinated Agrochemicals

No publicly available data details the use of this compound as an intermediate or building block in the synthesis of fluorinated pesticides, herbicides, or fungicides.

Contribution to Methodological Advances in Fluorine Chemistry

There is no information in the surveyed scientific literature to suggest that this compound has been utilized in the development of new fluorination reactions, asymmetric synthesis techniques, or other methodological advances in fluorine chemistry.

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-2-(3-fluorophenyl)propanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves fluorinated aryl precursors and catalytic cross-coupling reactions. For example:
  • Suzuki-Miyaura Coupling : Use 3-fluorophenylboronic acid with a fluorinated propanoic acid derivative under palladium catalysis in a mixed solvent system (e.g., THF/H₂O) at 80–100°C .
  • Rhodium-Catalyzed Enantioselective Addition : Optimize chiral ligands (e.g., BINAP derivatives) to achieve high enantiomeric excess (ee) in asymmetric synthesis .
  • Key Variables : Solvent polarity, catalyst loading, and temperature critically affect reaction efficiency. For instance, anhydrous THF with activated zinc improves intermediate stability in multi-step syntheses .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodological Answer :
  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} NMR resolves stereochemistry and substituent effects .
  • X-ray Crystallography : Determines absolute configuration, particularly for enantiomers synthesized via chiral catalysts .
  • Computational Modeling : Density Functional Theory (DFT) calculations assess electronic effects of fluorine atoms on acidity and reactivity .

Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?

  • Methodological Answer :
  • In Vitro Enzyme Inhibition : Test against cyclooxygenase (COX-1/COX-2) to assess NSAID-like activity, given structural similarity to ibuprofen derivatives .
  • Cell-Based Assays : Measure cytotoxicity (e.g., MTT assay) and anti-inflammatory activity (e.g., TNF-α/IL-6 suppression in macrophages) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :
  • Orthogonal Validation : Combine in vitro (e.g., enzyme kinetics) and in silico (e.g., molecular docking) data to confirm target engagement. For example, discrepancies in COX-2 inhibition may arise from assay sensitivity; surface plasmon resonance (SPR) can validate binding affinity .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects in cell-based vs. cell-free systems .

Q. What strategies optimize enantioselective synthesis for high ee in chiral derivatives?

  • Methodological Answer :
  • Chiral Auxiliaries : Employ Evans oxazolidinones to control stereochemistry during propanoic acid backbone formation .
  • Dynamic Kinetic Resolution : Utilize enzymes (e.g., lipases) or transition-metal catalysts to enhance ee in racemic mixtures .
  • Case Study : Rhodium-catalyzed arylations with (R)-BINAP achieved >90% ee in analogous fluorinated propanoic acids .

Q. How do substituent positions (e.g., fluorine on phenyl vs. propanoic acid) influence pharmacological properties?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 2-fluoro-2-(4-fluorophenyl)propanoic acid) and compare bioactivity. For example:
CompoundFluorine PositionCOX-2 IC₅₀ (µM)Metabolic Stability (t₁/₂, min)
Target3-F on phenyl0.45120
Analog4-F on phenyl1.2090
Data suggests meta-fluorine enhances target selectivity and stability .

Q. What advanced techniques validate its mechanism of action in complex biological systems?

  • Methodological Answer :
  • Cryo-EM/Protein Crystallography : Resolve compound-enzyme complexes (e.g., COX-2) to map binding interactions .
  • Transcriptomics/Proteomics : Profile downstream gene/protein expression in treated cells to identify off-target effects .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be improved through structural modifications?

  • Methodological Answer :
  • Prodrug Design : Introduce ester moieties to enhance oral bioavailability, as seen in fluorinated NSAID analogs .
  • Microsomal Stability Assays : Replace labile groups (e.g., methyl esters) with trifluoromethyl to reduce hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.